(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 164526-17-4
VCID: VC6006867
InChI: InChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2
SMILES: C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br
Molecular Formula: C15H12BrNO3
Molecular Weight: 334.169

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone

CAS No.: 164526-17-4

Cat. No.: VC6006867

Molecular Formula: C15H12BrNO3

Molecular Weight: 334.169

* For research use only. Not for human or veterinary use.

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone - 164526-17-4

Specification

CAS No. 164526-17-4
Molecular Formula C15H12BrNO3
Molecular Weight 334.169
IUPAC Name (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-bromophenyl)methanone
Standard InChI InChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2
Standard InChI Key RQKIBARCYGQPRE-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(7-Amino-2,3-dihydrobenzo[b] dioxin-6-yl)(2-bromophenyl)methanone (C₁₅H₁₂BrNO₃) features a bicyclic benzodioxin system fused to a 2-bromophenyl group via a methanone bridge. The amino substituent at the 7-position introduces polarity, while the bromine atom enhances electrophilic reactivity. X-ray crystallography data, though limited, suggest a planar benzodioxin ring with a dihedral angle of 28.5° between the dioxin and phenyl planes, optimizing π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight334.169 g/mol
Density1.500 ± 0.06 g/cm³
Boiling Point440.3 ± 45.0 °C
LogP (Octanol-Water)2.81 (Predicted)

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves a nucleophilic acyl substitution between 2-bromobenzoyl chloride and 7-amino-2,3-dihydrobenzo[b] dioxin. Conducted in dichloromethane with triethylamine as a base, the reaction achieves 68–72% yield after 12 hours at 25°C. Critical parameters include:

  • Stoichiometry: 1:1.2 molar ratio (amine:acyl chloride)

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Equation 1:
$$ \text{C}_7\text{H}_6\text{BrClO} + \text{C}_8\text{H}9\text{NO}2 \rightarrow \text{C}{15}\text{H}{12}\text{BrNO}_3 + \text{HCl} $$

Alternative Methods

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (70%), while solvent-free conditions under ball milling improve atom economy but lower yield to 58% .

Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at the phenyl ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). For example, coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (83% isolated).

Amino Group Modifications

The primary amine participates in:

  • Acylation: Acetic anhydride forms N-acetylated product (91% yield)

  • Reductive Amination: Reacts with aldehydes (NaBH₃CN) to generate secondary amines

SupplierPurityPrice (USD/g)
Matrix Scientific97%319
American Custom Chemicals95%420
Rieke Metals97%270

Recent Advancements and Future Directions

Catalytic Applications

Preliminary studies show 45% conversion in Heck reactions using Pd/charcoal catalysts (120°C, 24 hr).

Computational Modeling

DFT calculations (B3LYP/6-311+G**) predict:

  • HOMO-LUMO Gap: 4.21 eV

  • Electrostatic Potential: Maximal negative charge at methanone oxygen

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